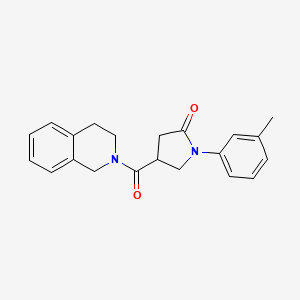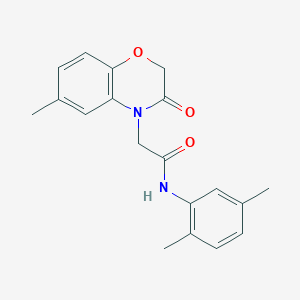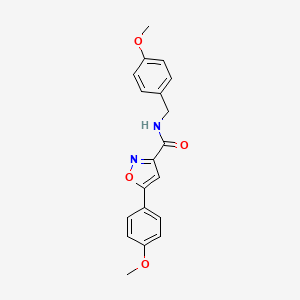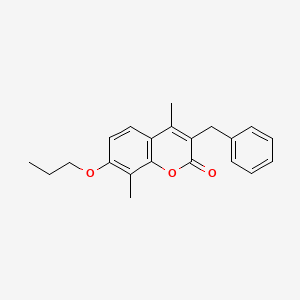
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone
描述
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, which reduces inflammation and pain.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and reduction of inflammation and pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been shown to have a half-life of approximately 2 hours, and is metabolized primarily by the liver.
实验室实验的优点和局限性
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit COX enzymes. It is also widely available and relatively inexpensive. However, there are also some limitations to its use, including its potential for toxicity at high doses, and its effects on other enzymes and pathways in addition to COX.
未来方向
There are several potential future directions for research involving diclofenac, including the development of more selective COX inhibitors with fewer side effects, the investigation of diclofenac's potential for use in the treatment of cancer, and the exploration of its effects on other pathways and enzymes. Additionally, there is ongoing research into the potential use of diclofenac as a tool for studying the role of COX enzymes in various diseases.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3-methylphenyl)-2-pyrrolidinone has been used to study the role of COX enzymes in inflammation and pain, and to investigate the potential therapeutic applications of COX inhibitors in various diseases, including arthritis, cancer, and cardiovascular disease.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-5-4-8-19(11-15)23-14-18(12-20(23)24)21(25)22-10-9-16-6-2-3-7-17(16)13-22/h2-8,11,18H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFWYYIKGLWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4648254.png)
![1-(4-bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione](/img/structure/B4648261.png)
![6-(4-methylphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4648262.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B4648263.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4648319.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)


![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)